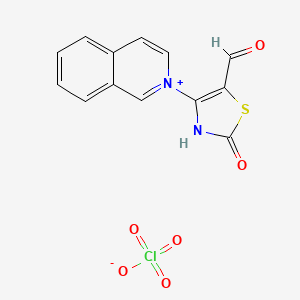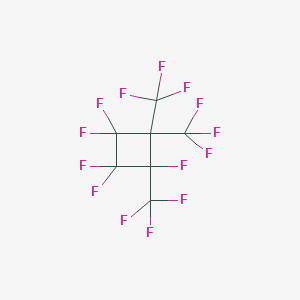
Cyclobutane, pentafluorotris(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutane, pentafluorotris(trifluoromethyl)- is a highly fluorinated organic compound with the molecular formula C7F14. This compound is characterized by a cyclobutane ring substituted with three trifluoromethyl groups and five fluorine atoms. The presence of multiple fluorine atoms imparts unique chemical properties, making it a subject of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutane, pentafluorotris(trifluoromethyl)- typically involves the [2 + 2] cycloaddition reaction, which is a primary method for synthesizing cyclobutanes . This reaction can be carried out using different mechanisms, including photochemical and thermal processes. For instance, starting from readily available 4-oxocyclobutane precursors, the compound can be synthesized through selective C–F bond activation . The reaction conditions often involve the use of trifluoromethylating agents and fluorine sources under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of cyclobutane, pentafluorotris(trifluoromethyl)- may involve scalable synthetic methods that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced fluorination techniques to achieve efficient production. The use of green chemistry principles, such as solvent-controlled reactions and renewable energy sources, is also being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutane, pentafluorotris(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, fluorine sources, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of cyclobutane, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .
Applications De Recherche Scientifique
Cyclobutane, pentafluorotris(trifluoromethyl)- has several scientific research applications, including:
Mécanisme D'action
The mechanism by which cyclobutane, pentafluorotris(trifluoromethyl)- exerts its effects involves the activation of specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to cyclobutane, pentafluorotris(trifluoromethyl)- include:
Trifluoromethylcyclobutane: A compound with a similar cyclobutane ring but fewer fluorine atoms.
Difluoromethylcyclobutane: Another fluorinated cyclobutane derivative with two fluorine atoms.
Fluorinated cyclobutanes: A broad category of compounds with varying degrees of fluorination.
Uniqueness
Cyclobutane, pentafluorotris(trifluoromethyl)- is unique due to its high degree of fluorination, which imparts exceptional chemical stability, reactivity, and biological activity. This makes it a valuable compound in various scientific and industrial applications, distinguishing it from other fluorinated cyclobutanes .
Propriétés
Numéro CAS |
444883-26-5 |
|---|---|
Formule moléculaire |
C7F14 |
Poids moléculaire |
350.05 g/mol |
Nom IUPAC |
1,1,2,2,3-pentafluoro-3,4,4-tris(trifluoromethyl)cyclobutane |
InChI |
InChI=1S/C7F14/c8-2(7(19,20)21)1(5(13,14)15,6(16,17)18)3(9,10)4(2,11)12 |
Clé InChI |
YUFJLVUCHXMKKM-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C1(F)F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


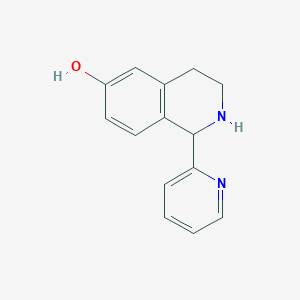
![5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine](/img/structure/B12570883.png)

![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)
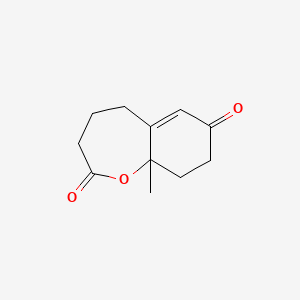
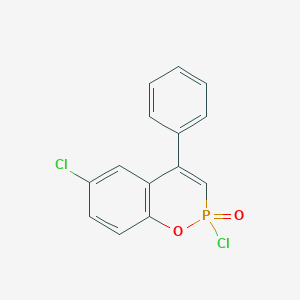
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
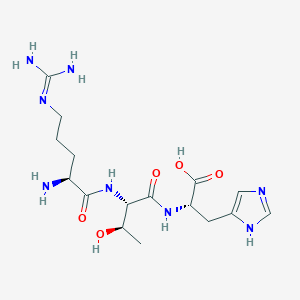
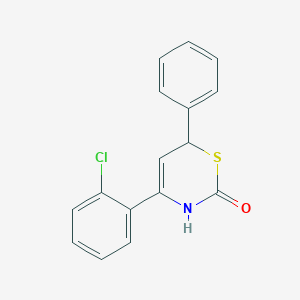
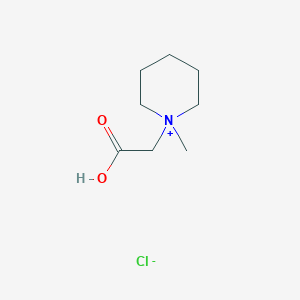

![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)

